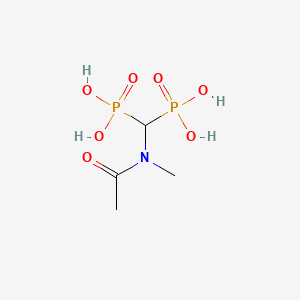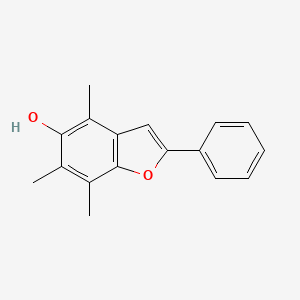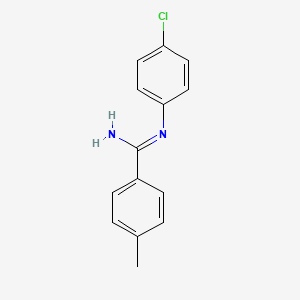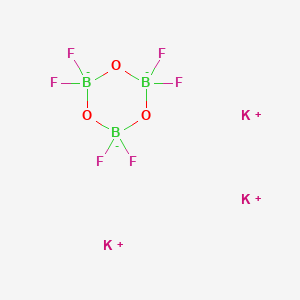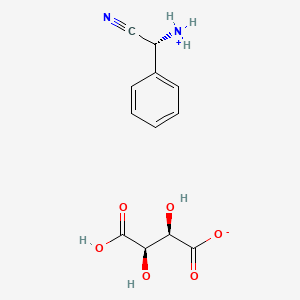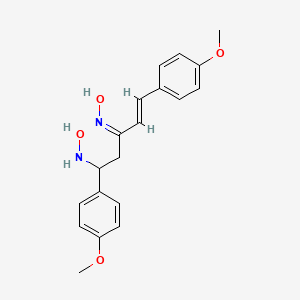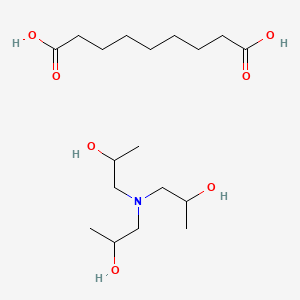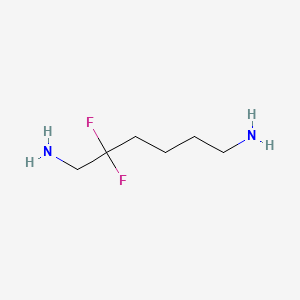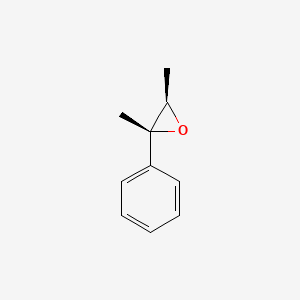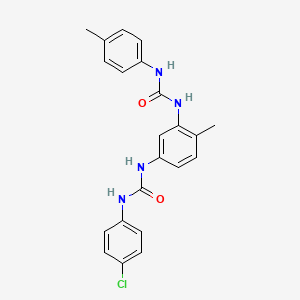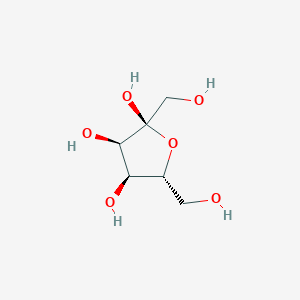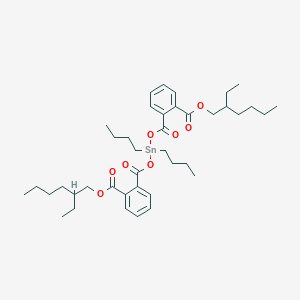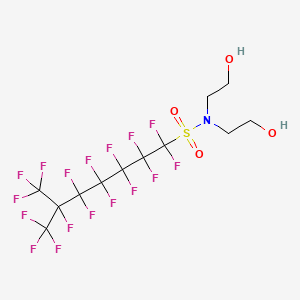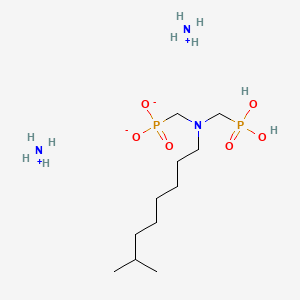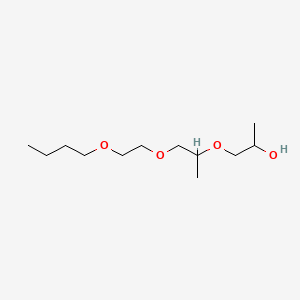
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol is an organic compound with the molecular formula C9H20O3. It is a colorless liquid that is often used as a solvent due to its ability to dissolve a wide range of substances. This compound is part of the glycol ether family, which are known for their excellent solvent properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol typically involves the reaction of 2-butoxyethanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-butoxyethanol and propylene oxide
Conditions: The reaction is typically carried out at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids
Reduction: Simpler alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used in the production of coatings, paints, and cleaning agents due to its solvent properties.
作用机制
The mechanism of action of 1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol primarily involves its ability to dissolve various substances. This property is due to the presence of both hydrophilic and hydrophobic groups in its structure, allowing it to interact with a wide range of molecules. The compound can disrupt intermolecular forces in solutes, leading to their dissolution.
相似化合物的比较
Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvent properties.
2-Ethoxyethanol: A related compound with a shorter alkyl chain.
2-Methoxyethanol: A glycol ether with a methoxy group instead of a butoxy group.
Uniqueness
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, from industrial processes to scientific research.
属性
CAS 编号 |
37387-11-4 |
|---|---|
分子式 |
C12H26O4 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
1-[1-(2-butoxyethoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-9-11(2)13/h11-13H,4-10H2,1-3H3 |
InChI 键 |
JUUQEXBPXBYHLF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCOCC(C)OCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


